molecular formula C13H16O B14408176 Benzaldehyde, 2-(4-methyl-3-pentenyl)- CAS No. 83476-93-1

Benzaldehyde, 2-(4-methyl-3-pentenyl)-

Cat. No.: B14408176
CAS No.: 83476-93-1
M. Wt: 188.26 g/mol
InChI Key: BDCPAKYMGPKHIX-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(4-methyl-3-pentenyl)- is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 4-methyl-3-pentenyl group. This compound is part of the broader class of aromatic aldehydes, which are known for their distinctive odors and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(4-methyl-3-pentenyl)- typically involves the reaction of benzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with 4-methyl-3-pentene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.

Types of Reactions:

    Oxidation: Benzaldehyde, 2-(4-methyl-3-pentenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 2-(4-methyl-3-pentenyl)benzoic acid.

    Reduction: Formation of 2-(4-methyl-3-pentenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 2-(4-methyl-3-pentenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the 4-methyl-3-pentenyl group.

    4-Methylbenzaldehyde: A simpler derivative with a methyl group on the benzene ring.

    Cinnamaldehyde: Contains a similar alkyl chain but with a different substitution pattern.

Uniqueness: Benzaldehyde, 2-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

83476-93-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)benzaldehyde

InChI

InChI=1S/C13H16O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3-4,6-8,10H,5,9H2,1-2H3

InChI Key

BDCPAKYMGPKHIX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC=CC=C1C=O)C

Origin of Product

United States

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